Enhanced cAMP Stimulation in Human Monocytes: Reproterol vs. Albuterol and Feterol
In vitro studies using human monocytes demonstrate that reproterol hydrochloride produces greater stimulation of cAMP production than albuterol (salbutamol) and feterol, consistent with its dual β₂-agonist/PDE-inhibitor mechanism [1]. The observed enhancement in cAMP accumulation is attributable to the synergistic action of β₂-receptor-mediated adenylate cyclase activation and concurrent PDE inhibition by the theophylline constituent, a pathway not present in single-mechanism SABAs [2].
| Evidence Dimension | Potency for stimulating cAMP production |
|---|---|
| Target Compound Data | Reproterol: more potent than both comparators (quantitative fold-difference not specified in source) |
| Comparator Or Baseline | Albuterol (salbutamol); Feterol |
| Quantified Difference | Reproterol > albuterol; Reproterol > feterol |
| Conditions | Human monocytes, in vitro assay |
Why This Matters
Elevated cAMP production correlates with enhanced bronchodilation and anti-inflammatory potential, providing a quantifiable efficacy advantage for cellular assays where maximizing cAMP output is the primary experimental endpoint.
- [1] MedChemExpress. Reproterol hydrochloride (Standard) Product Datasheet. cAMP stimulation in human monocytes. View Source
- [2] Eleno N, Gajate E, Macias J, Garay RP. Reproterol—A monomolecular combination of orciprenaline and theophylline: novel aspects of its mode of action in asthma. Respiration. 1999;66(3):220-224. View Source
